Boc-eda-ET hcl

Description

BenchChem offers high-quality Boc-eda-ET hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-eda-ET hcl including the price, delivery time, and more detailed information at info@benchchem.com.

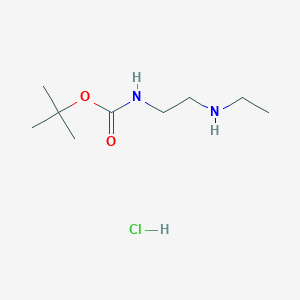

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZIICLGNPRBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butoxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET hcl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, commonly abbreviated as Boc-eda-ET hcl, is a strategically important bifunctional linker molecule in modern organic and medicinal chemistry. Its unique structural architecture, featuring a sterically hindered tert-butoxycarbonyl (Boc) protecting group on a primary amine and a readily reactive secondary amine, offers exceptional control over synthetic pathways. This guide provides a comprehensive technical overview of Boc-eda-ET hcl, including its detailed chemical structure, physicochemical properties, validated synthesis and deprotection protocols, and key applications in pharmaceutical and polymer sciences. The content herein is curated to provide researchers and drug development professionals with the necessary expertise to effectively utilize this versatile building block in the design and synthesis of complex molecular architectures.

Chemical Structure and Properties

Boc-eda-ET hcl is the hydrochloride salt of tert-butyl N-[2-(ethylamino)ethyl]carbamate. The presence of the Boc group on one of the nitrogen atoms allows for the selective functionalization of the secondary amine, a critical feature for multi-step syntheses.[1][2]

Core Identification

-

IUPAC Name: tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride[2]

-

Synonyms: N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, N-Boc,N'-ethyl-1,2-ethylenediamine HCl[2]

-

CAS Number: 1073659-87-6[2]

-

Molecular Formula: C₉H₂₁ClN₂O₂[2]

-

Molecular Weight: 224.73 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-eda-ET hcl is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/crystalline powder | [2][3] |

| Melting Point | 139-144 °C | [3] |

| Solubility | Soluble in water and polar organic solvents such as methanol and DMSO. | |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The ethyl group should present as a triplet and a quartet. The methylene protons of the ethylenediamine backbone will appear as multiplets.

-

¹³C NMR: The spectrum will feature signals for the quaternary and methyl carbons of the Boc group, typically around 80 ppm and 28 ppm, respectively. Signals for the two carbons of the ethyl group and the two carbons of the ethylenediamine backbone will also be present.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine and the carbamate, C=O stretching of the carbamate group (typically around 1680-1700 cm⁻¹), and C-N stretching.

-

Mass Spectrometry: The mass spectrum of the free base (tert-butyl N-[2-(ethylamino)ethyl]carbamate) would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification

The synthesis of Boc-eda-ET hcl is typically a multi-step process that leverages the principles of selective amine protection. A common and efficient route begins with the mono-Boc protection of a suitable ethylenediamine precursor, followed by N-alkylation and subsequent conversion to the hydrochloride salt.

Synthetic Workflow

Caption: Synthetic pathway for Boc-eda-ET hcl.

Experimental Protocol: Synthesis of Boc-eda-ET hcl

Step 1: Mono-Boc Protection of N-Ethylethylenediamine

The critical first step is the selective protection of one amine group. The differential reactivity of the primary and secondary amines in N-ethylethylenediamine allows for a degree of selectivity.

-

Dissolve N-ethylethylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq.) in the same solvent to the cooled solution of the diamine. The slow addition is crucial to minimize di-protection.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup. If a biphasic system was used, separate the layers. If an organic solvent was used, wash the solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-Boc protected product, tert-butyl N-[2-(ethylamino)ethyl]carbamate.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified tert-butyl N-[2-(ethylamino)ethyl]carbamate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 4M HCl in 1,4-dioxane (1.0-1.2 eq.).

-

A precipitate will form. Stir the suspension at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Boc-eda-ET hcl as a white to off-white solid.

Strategic Applications in Drug Development and Beyond

The unique structure of Boc-eda-ET hcl makes it a valuable intermediate in several areas of chemical synthesis, most notably in drug discovery and polymer chemistry.

Rationale for Use: The Advantage of Controlled Reactivity

In the synthesis of complex molecules with multiple amine functionalities, controlling the sequence of reactions is paramount. Unprotected diamines, such as ethylenediamine, often lead to a mixture of products due to the similar reactivity of their amine groups, necessitating challenging purification steps and resulting in lower overall yields.[4] Boc-eda-ET hcl circumvents this issue by temporarily masking one of the amines. This allows for selective reaction at the unprotected secondary amine, followed by the clean removal of the Boc group under acidic conditions to reveal the primary amine for subsequent, distinct functionalization.[4]

Sources

The Strategic Application of Mono-Protected Ethylenediamines in Advanced Synthesis: A Technical Guide to Boc-eda-ET HCl and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Selectivity in Bifunctional Building Blocks

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. Bifunctional molecules, possessing two reactive centers, are foundational building blocks. However, harnessing their potential requires a strategic approach to differentiate between their reactive sites. Ethylenediamine, a ubiquitous C2-spacer, exemplifies this challenge; its two primary amines exhibit near-identical reactivity, often leading to mixtures of mono- and di-substituted products, complicating purification and reducing yields of the desired compound.[1]

This guide delves into the solution offered by mono-protection, focusing on N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl) , a versatile reagent that epitomizes the power of controlled reactivity. We will explore its chemical properties, strategic applications, and detailed protocols for its use. Furthermore, this guide will address a common point of ambiguity and discuss the closely related and synthetically critical analog, ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride , a key intermediate in the synthesis of Peptide Nucleic Acids (PNAs).

Part 1: N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl)

Chemical Structure and Properties

Boc-eda-ET HCl, systematically named tert-butyl N-[2-(ethylamino)ethyl]carbamate hydrochloride, is a mono-protected diamine that offers a strategic advantage in multi-step synthesis.[1][2] The tert-butyloxycarbonyl (Boc) group masks one of the amine functionalities, rendering it inert to many reaction conditions and allowing for selective chemistry to be performed on the unprotected secondary amine.[1][3]

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | [4] |

| Synonyms | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, Boc-N'-Et-EDA·HCl | [2][5] |

| CAS Number | 1073659-87-6 | [2][3] |

| Molecular Formula | C9H21ClN2O2 | [2][4] |

| Molecular Weight | 224.73 g/mol | [2][4] |

| Appearance | White to off-white solid/crystalline powder | [2][5] |

| Storage | 2-8°C | [2][3] |

The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient solid for laboratory use.[6][7]

The Strategic Advantage: Why Use a Mono-Protected Diamine?

The core utility of Boc-eda-ET HCl lies in the differential reactivity of its two nitrogen atoms.[2] The Boc group is a robust protecting group, stable under a wide range of non-acidic conditions, yet can be readily removed with acid (e.g., trifluoroacetic acid or HCl in dioxane).[3][8][9] This allows for a sequential functionalization strategy that is impossible with unprotected ethylenediamine.

Caption: Controlled vs. Uncontrolled Reactivity.

This controlled, stepwise approach ensures high selectivity and purity, minimizing the need for extensive and often costly purification of complex reaction mixtures.[1]

Core Applications in Synthesis

Boc-eda-ET HCl is a versatile building block with broad applications across several research and development areas:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly for creating molecules that require specific, unsymmetrical amine functionalities.[10][11]

-

Bioconjugation: The compound is employed to link biomolecules to other entities, such as drugs or imaging agents, to create sophisticated drug delivery systems or diagnostic tools.[10][12]

-

Polymer Chemistry: It is used in the development of functionalized polymers, introducing reactive amine groups that can be used to attach other molecules, thereby creating materials with tailored properties for applications like coatings and adhesives.[5][10]

-

Organic Synthesis: As a versatile building block, it facilitates the efficient construction of diverse and complex chemical structures.[10]

Experimental Protocols

This protocol describes a typical procedure for coupling a carboxylic acid to the secondary amine of Boc-eda-ET HCl.

-

Reagents and Solvents:

-

Boc-eda-ET HCl (1.1 eq)

-

Carboxylic Acid (1.0 eq)

-

Coupling agent (e.g., EDC, 1.2 eq)

-

Base (e.g., DIPEA, 3.0 eq)

-

Optional: Additive (e.g., HOBt, 0.1 eq)

-

Anhydrous solvent (e.g., CH₃CN, DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid, Boc-eda-ET HCl, and HOBt (if used) in the anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar).

-

Add the base (DIPEA) to the mixture and stir for 5-10 minutes.

-

Add the coupling agent (EDC) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected product, which is often of high purity.[1]

-

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

-

Reagents and Solvents:

-

Boc-protected substrate (1.0 eq)

-

4M HCl in 1,4-dioxane (or alternative acid like TFA)

-

Anhydrous solvent (e.g., Dioxane, DCM)

-

-

Procedure:

-

Dissolve the Boc-protected substrate in the anhydrous solvent.

-

Add the 4M HCl in dioxane solution (typically a 10-20 fold excess of HCl).

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

-

The resulting product is the hydrochloride salt of the deprotected amine, which can often be used in the next step without further purification.[9]

-

Caption: Standard Synthetic Workflows.

Part 2: Ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride: The PNA Precursor

A structurally related and highly significant compound is ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride . In this molecule, the "ET" moiety corresponds to an ethyl ester. This compound is a crucial building block for the synthesis of Peptide Nucleic Acid (PNA) monomers.[6][7] PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, showing high affinity and specificity for their natural counterparts.[13]

Synthesis and Significance

A convenient and scalable synthesis of this PNA precursor involves the reductive alkylation of N-Boc-ethylenediamine with ethyl glyoxylate hydrate.[6][14] This method provides the target compound in high yield and purity without the need for chromatography.[6][7] Conversion to the stable, non-hygroscopic hydrochloride salt facilitates handling and storage.[6][14]

Caption: Synthesis of a Key PNA Precursor.

The availability of this building block in a stable, easy-to-handle form is critical for researchers developing PNA-based diagnostics and therapeutics.[13][14]

Conclusion

Mono-protected ethylenediamines, exemplified by N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride , are indispensable tools in modern synthesis. They provide a simple yet elegant solution to the challenge of selective functionalization, enabling the efficient and high-yield construction of complex, unsymmetrical molecules. Understanding the strategic application of such reagents, including important analogs like the PNA precursor ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride , empowers researchers in drug discovery and materials science to design and execute more effective and predictable synthetic routes. The initial investment in a protected bifunctional linker pays significant dividends in the predictability, efficiency, and ultimate success of the synthetic endeavor.[1]

References

- Benchchem.

- Chem-Impex. N-Boc,N-ethyl-1,2-ethylene diamine hydrochloride. Chemimpex.com.

- Benchchem. Application Notes and Protocols for Boc-eda-ET HCl in Synthetic Chemistry. Benchchem.com.

- Benchchem. The Strategic Advantage of Controlled Reactivity: A Comparative Guide to Boc-eda-ET HCl and Unprotected Ethylenediamine. Benchchem.com.

-

National Center for Biotechnology Information . Boc-eda-ET hcl | C9H21ClN2O2 - PubChem. PubChem, National Institutes of Health. [Link]

-

Grate, J. W., et al. (2003) . A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. The Journal of Organic Chemistry, 68(4), 1630-2. [Link]

- Benchchem. Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem.com.

- Chem-Impex. N-Boc-ethylenediamine. Chemimpex.com.

-

ResearchGate . A Convenient and Scalable Synthesis of Ethyl N -[(2-Boc-amino)ethyl]glycinate and Its Hydrochloride. Key Intermediates for Peptide Nucleic Acid Synthesis | Request PDF. ResearchGate. [Link]

- Chem-Impex. N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride. Chemimpex.com.

- Google Patents. WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino)

- Benchchem. Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry. Benchchem.com.

-

Will, D. W., et al. (1995) . A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 60(23), 7716–7717. [Link]

-

Wikipedia . tert-Butyloxycarbonyl protecting group. [Link]

- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride

Introduction

N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride is a valuable bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions, making it an essential reagent in complex multi-step syntheses, including peptide synthesis and medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

The core of this synthesis lies in the selective mono-protection of N-ethylethylenediamine. The tert-butyloxycarbonyl (Boc) group is a widely favored amine protecting group due to its stability under a variety of non-acidic conditions and its straightforward removal under mild acidic conditions.[3][4][5] The primary challenge in this and similar syntheses is to prevent the formation of the di-protected byproduct, which can significantly reduce the yield of the desired mono-protected product.[3]

Mechanistic Insights: The Chemistry of Selective Boc Protection

The synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride proceeds via a two-step process: the selective mono-Boc protection of N-ethylethylenediamine, followed by the formation of the hydrochloride salt.

Step 1: Mono-Boc Protection of N-ethylethylenediamine

The key to achieving high selectivity for the mono-protected product is to control the reactivity of the two amine groups in N-ethylethylenediamine. This is typically accomplished through the slow addition of di-tert-butyl dicarbonate (Boc anhydride) to the diamine.[3] The reaction is a nucleophilic acyl substitution where the more nucleophilic primary amine of N-ethylethylenediamine attacks one of the carbonyl carbons of the Boc anhydride.[6][7]

The mechanism involves the initial attack of the amine on the electrophilic anhydride.[5] This forms a tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate leaving group.[6][7] This leaving group can subsequently decompose to the stable products of carbon dioxide and tert-butoxide, providing a thermodynamic driving force for the reaction.[5][6]

To further enhance selectivity, the reaction can be carried out with an excess of the diamine or by employing in situ mono-protonation of the diamine, which renders one amine group less reactive towards the electrophilic Boc anhydride.[3]

Step 2: Hydrochloride Salt Formation

Following the successful mono-Boc protection, the resulting free base, N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine, is converted to its hydrochloride salt. This is typically achieved by treating the purified free base with hydrochloric acid. The hydrochloride salt form offers several advantages, including improved stability and enhanced solubility in polar solvents, which facilitates handling and storage.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-ethylethylenediamine | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine (Saturated NaCl Solution) | Prepared in-house |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethylethylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Slow Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred N-ethylethylenediamine solution over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to minimize the formation of the di-protected byproduct.[3]

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material and to prevent the overreaction to the di-Boc product.[3]

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes any unreacted starting materials and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine as an oil or solid.

-

Purification: The crude product can be purified by column chromatography on silica gel.[3][8] A suitable eluent system, such as a gradient of methanol in dichloromethane, can be used to separate the desired mono-protected product from any di-protected byproduct and other impurities.[9]

-

Salt Formation: Dissolve the purified N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine in a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride as a stable, crystalline solid.

Visualizing the Workflow

Caption: Synthetic workflow for N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

N-ethylethylenediamine: This substance is corrosive and a respiratory irritant.[3] It can cause severe skin burns and eye damage.[10]

-

Di-tert-butyl dicarbonate (Boc anhydride): This reagent is a lachrymator and should be handled with care.[3]

-

Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen.

-

Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use for comprehensive safety information.[10][11]

Conclusion

The synthesis of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride is a well-established and reliable procedure. The key to a successful synthesis lies in the careful control of reaction conditions to ensure the selective mono-protection of the diamine starting material. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can confidently prepare this valuable building block for their synthetic endeavors.

References

-

Wikipedia. (2023, November 28). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?. Retrieved from [Link]

-

Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel dipeptide derivatives of biological interest. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride | 202207-84-9 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Boc-eda-ET hcl physicochemical properties and solubility

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Boc-eda-ET HCl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl), a bifunctional linker critical in organic synthesis and drug development. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing actionable protocols for in-house validation.

The unique structure of Boc-eda-ET HCl, featuring a temporarily masked amine via the tert-Butyloxycarbonyl (Boc) group, allows for controlled, sequential reactions.[1] This strategic protection is essential for synthesizing complex, unsymmetrical molecules, preventing the mixture of products that often arises from using unprotected diamines like ethylenediamine.[1] The hydrochloride salt form enhances its stability and shelf-life, but also directly influences its solubility, a key parameter we will explore in detail.

Core Physicochemical Properties

The fundamental identity and characteristics of Boc-eda-ET HCl are summarized below. These properties are the baseline for any experimental design.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | [2][3] |

| Synonyms | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride, Boc-eda-et hydrochloride | [2][3][4] |

| CAS Number | 1073659-87-6 | [2][5] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [2][3][5] |

| Molecular Weight | 224.73 g/mol | [2][3][5] |

| Appearance | White to off-white solid/powder | [2][4][5] |

| Melting Point | 139-144 °C | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8°C | [2][5] |

Solubility Profile: A Critical Parameter

The solubility of Boc-eda-ET HCl is dictated by its structure as a hydrochloride salt. This ionic character governs its behavior in various solvent systems.

As a salt, it exhibits good solubility in polar protic solvents, where the solvent molecules can effectively solvate both the chloride anion and the protonated amine cation.[6] Its solubility decreases in less polar systems. For many organic reactions conducted in aprotic or non-polar solvents, the poor solubility of the HCl salt can be a significant hurdle.[6]

Solvent Class & Solubility Behavior:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The high dielectric constant and hydrogen bonding capacity of these solvents effectively solvate the ionic salt.[6] |

| Polar Aprotic | DMSO, DMF | Moderate | While polar, these solvents are less effective at solvating the chloride anion compared to protic solvents. Solubility is often achieved with assistance (e.g., heating).[4] |

| Aprotic (Low Polarity) | THF, Dichloromethane (DCM) | Low | These solvents lack the polarity to overcome the lattice energy of the salt, resulting in poor dissolution.[6] |

| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The significant difference in polarity makes dissolution energetically unfavorable. |

Strategic Conversion to Free Base for Enhanced Organic Solubility

For reactions requiring aprotic or non-polar conditions, converting Boc-eda-ET HCl to its free base form is a common and necessary strategy.[6] This is achieved by neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA) in a suitable organic solvent. The resulting free base, tert-butyl N-[2-(ethylamino)ethyl]carbamate, is no longer a salt and exhibits significantly improved solubility in solvents like DCM, THF, and acetonitrile, while also being more nucleophilic.[6][7]

Key Parameters in Drug Development: pKa and LogP

Acidity (pKa)

The pKa value describes the acidity of a molecule and the pH at which it is 50% ionized.[8] For Boc-eda-ET HCl, there are two key ionizable groups: the secondary ethylamine and the carbamate. The pKa of the protonated secondary amine is critical as it determines the charge state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions. A protocol for its determination is provided below.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics. It is typically measured as the partition coefficient (LogP) between octanol and water.[9][] LogP is for the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and non-ionized forms. High lipophilicity can improve membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance. A standard "shake-flask" method for determination is outlined in the protocols section.

Experimental Protocols

The following protocols are designed as self-validating systems, providing researchers with the methodology to determine key physicochemical parameters for Boc-eda-ET HCl.

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of Boc-eda-ET HCl, a critical parameter for biopharmaceutical classification.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. agilent.com [agilent.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Stability and Storage of Boc-eda-ET HCl

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride (Boc-eda-ET HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this versatile bifunctional linker.

Introduction: The Role of Boc-eda-ET HCl in Modern Synthesis

Boc-eda-ET HCl is a critical building block in medicinal chemistry and organic synthesis.[1] Its structure, which includes a Boc-protected amine and a secondary ethylamine hydrochloride salt, facilitates selective and sequential chemical modifications. This unique architecture makes it an invaluable reagent for constructing complex molecules, from pharmaceutical intermediates to peptide nucleic acids.[1] Given its role in sensitive synthetic pathways, maintaining the chemical purity and stability of Boc-eda-ET HCl is paramount to achieving reproducible and reliable experimental outcomes. This guide will delve into the intrinsic chemical liabilities of the molecule and provide a framework for its proper handling and storage.

Key Physicochemical Properties of Boc-eda-ET HCl

| Property | Value |

| IUPAC Name | tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride |

| Molecular Formula | C9H21ClN2O2 |

| Molecular Weight | 224.73 g/mol [2] |

| CAS Number | 1073659-87-6[1] |

| Appearance | White to off-white solid[1] |

Understanding the Intrinsic Stability: A Functional Group Analysis

The stability of Boc-eda-ET HCl is dictated by its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the ethylamine hydrochloride. Each group presents distinct vulnerabilities to degradation under specific environmental conditions.

The Lability of the Boc Protecting Group

The Boc group is a cornerstone of amine protection in organic synthesis due to its general stability towards bases and nucleophiles.[3][4] However, its defining characteristic is its susceptibility to cleavage under acidic conditions.[3][5]

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of a stable tert-butyl cation.[6] This process yields the unprotected amine, carbon dioxide, and isobutylene.

While robust acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol are typically required for complete cleavage, prolonged exposure to even mild acidic conditions, potentially introduced by atmospheric moisture interacting with the hydrochloride salt, can initiate slow degradation.[5] Furthermore, elevated temperatures can accelerate this process. The Boc group is generally stable against heat, but this stability can be compromised in the presence of other reactive species.[7]

Figure 1: Acid-catalyzed degradation of the Boc group.

The Role of the Amine Hydrochloride Salt

The hydrochloride salt form of the ethylamine serves two primary purposes: it enhances the stability of the free amine and improves its handling characteristics as a solid. However, amine salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] This absorbed moisture can act as a medium for hydrolytic and acid-catalyzed degradation pathways.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is essential. The overarching principle is to maintain a cool, dry, and inert environment.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for solid Boc-eda-ET HCl to ensure its long-term stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | Minimizes thermal degradation of the Boc group. |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Prevents moisture absorption and subsequent hydrolysis.[9] |

| Light Exposure | Stored in the dark (amber vial) | Protects against potential photolytic degradation.[9] |

| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | Prevents exposure to atmospheric moisture and contaminants.[8] |

For solutions, it is best to prepare them fresh. If short-term storage is necessary, store at -20°C for up to one month or -80°C for up to six months in single-use aliquots to avoid freeze-thaw cycles.[9]

Handling Procedures

-

Inert Atmosphere: When handling the solid, especially for weighing and portioning, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and humidity.

-

Avoid Incompatibilities: Keep the compound away from strong acids, bases, and oxidizing agents to prevent vigorous and potentially hazardous reactions.[10]

-

Signs of Degradation: Visually inspect the solid for any changes in appearance, such as discoloration (from white to yellow or brown) or clumping, which can indicate moisture absorption or degradation.[9] If any changes are observed, the purity of the material should be verified analytically before use.[9]

Stability Assessment: A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development and can be adapted to assess the stability of key reagents like Boc-eda-ET HCl.[11][12] These studies intentionally expose the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[13][14]

Experimental Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of Boc-eda-ET HCl under various stress conditions.

Figure 2: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of Boc-eda-ET HCl in a suitable solvent (e.g., acetonitrile/water).

-

Application of Stress Conditions:

-

Acidic: Treat the sample with 0.1M HCl at room temperature and 60°C.

-

Basic: Treat the sample with 0.1M NaOH at room temperature and 60°C.

-

Oxidative: Treat the sample with 3% H2O2 at room temperature.

-

Thermal: Expose the solid compound and the solution to 60°C.

-

Photolytic: Expose the solid and solution to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples to halt the degradation process.

-

Analytical Method: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate and identify the parent compound and any degradation products.[15]

Conclusion: Best Practices for Ensuring Reagent Integrity

The chemical integrity of Boc-eda-ET HCl is crucial for its successful application in research and development. By understanding its inherent chemical liabilities—namely the acid-sensitivity of the Boc group and the hygroscopic nature of the amine salt—researchers can implement effective storage and handling strategies. Adherence to the recommendations outlined in this guide, including storage at 2-8°C under a dry, inert atmosphere and away from light, will ensure the long-term stability and reliability of this important synthetic building block. For critical applications, a proactive approach to stability verification through forced degradation studies is highly recommended.

References

- An In-depth Technical Guide to Boc-eda-ET hcl: Structure, Synthesis, and Applic

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- Best practices for the storage of Bis(2-chloroethyl)

- Forced Degradation Studies: Regulatory Considerations and Implement

- Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815. PubChem - NIH.

- Kinetic studies in ester hydrolysis.

- The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of. RSC Publishing.

- Development of forced degradation and stability indic

- SAFETY D

- N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride. Chem-Impex.

- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

- Forced Degradation Studies. MedCrave online. (2016-12-14).

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Reaction Rate of the Alkaline Hydrolysis of Ethyl Acet

- Boc Protecting Group for Amines. Chemistry Steps.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01).

- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. (2023-01-22).

- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- Unstable Small Molecule Therapeutic Analysis. KCAS Bio. (2020-03-19).

- Cy 5 amine hydrochloride-SDS-MedChemExpress. (2025-12-07).

- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.

- Analytical Techniques In Stability Testing.

- Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. (2019-10-02).

- 1001020-32-1, BOC,ET-EDA HCL Formula. ECHEMI.

- safety d

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Amine Storage Conditions: Essential Guidelines for Safety.

- N-Boc-ethylenediamine hydrochloride, 98% 1 g | Buy Online. Thermo Scientific Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-eda-ET hcl | C9H21ClN2O2 | CID 53413815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. sepscience.com [sepscience.com]

An In-depth Technical Guide to Mono-Protected Diamine Building Blocks: Synthesis, Purification, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of mono-protected diamine building blocks. Moving beyond simple protocols, this document delves into the strategic considerations, mechanistic underpinnings, and practical insights essential for the successful synthesis, purification, and application of these critical reagents.

The Strategic Importance of Mono-Protected Diamines in Synthesis

Mono-protected diamines are indispensable tools in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility lies in the differential reactivity of their two amino groups, allowing for sequential and controlled chemical transformations. This selective functionalization is paramount in the construction of complex molecules, including peptides, peptidomimetics, polyamine conjugates, and functionalized polymers.[1][2][3][4] The ability to unmask a reactive amine at a specific synthetic juncture while the other remains protected is the cornerstone of their value.

A common and highly effective strategy for achieving mono-protection involves the use of the tert-butyloxycarbonyl (Boc) group.[5][6][7][8][9] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which are often orthogonal to the deprotection conditions of other protecting groups.[10][11] This orthogonality is a critical concept in multi-step synthesis, enabling the selective deprotection of one functional group without affecting others.[1][2][3][12]

Synthetic Strategies for Mono-Protection: A Tale of Selectivity

The primary challenge in preparing mono-protected diamines is achieving high selectivity to avoid the formation of the di-protected byproduct. Several robust methods have been developed to address this, each with its own set of advantages and ideal applications.

The Acid-Mediated Approach: A Workhorse Method

A widely employed and scalable method for the mono-Boc protection of symmetrical and unsymmetrical diamines involves the sequential addition of one equivalent of an acid, such as hydrochloric acid (HCl), followed by one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).[4][13][14]

Mechanism of Action: The addition of one equivalent of acid protonates one of the amino groups of the diamine, rendering it significantly less nucleophilic. The subsequent addition of (Boc)₂O then selectively reacts with the remaining free, more nucleophilic amino group.

A visual representation of this selective protection workflow is provided below:

Caption: Workflow for the acid-mediated selective mono-Boc protection of a diamine.

Experimental Protocol: Mono-Boc Protection of 1,4-Diaminobutane

-

Protonation: To a solution of 1,4-diaminobutane (1.0 eq) in a suitable solvent such as methanol or a methanol/water mixture at 0 °C, slowly add one equivalent of aqueous hydrochloric acid. Stir the mixture for 30 minutes to allow for equilibration.[4][14]

-

Acylation: To the solution containing the mono-protonated diamine, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) either neat or as a solution in the same solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Isolation: Concentrate the reaction mixture in vacuo to remove the solvent. Add diethyl ether to precipitate the unreacted diamine hydrochloride, which can be removed by filtration. The filtrate is then treated with an aqueous base (e.g., 2N NaOH) to neutralize the ammonium salt and liberate the free amine.[4][14]

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude mono-Boc-protected diamine. Further purification can be achieved by column chromatography if necessary.[4][15]

Alternative and Emerging Synthetic Methodologies

While the acid-mediated approach is robust, other methods offer advantages in specific contexts:

-

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as stoichiometry and temperature, which can significantly improve the yield and selectivity of mono-protection reactions.[16][17] This technique is particularly advantageous for large-scale synthesis.

-

Solid-Phase Synthesis: Attaching the diamine to a solid support allows for the selective protection of one amino group while the other is masked by its linkage to the resin.[1][2][3][18][19] This is a powerful strategy for the synthesis of libraries of compounds.

-

Enzymatic Methods: Biocatalysis offers a green and highly selective alternative for the mono-acylation of diamines, although this is a less commonly used approach in industrial settings.

Purification and Characterization: Ensuring Quality

The purity of mono-protected diamines is critical for their successful application in subsequent synthetic steps. A combination of techniques is typically employed for purification and characterization.

| Technique | Purpose | Key Considerations |

| Extraction | Initial separation of the product from aqueous reagents and byproducts. | Choice of organic solvent is crucial for efficient extraction. |

| Column Chromatography | Separation of the mono-protected product from unreacted diamine and di-protected byproduct.[15] | Silica gel is the most common stationary phase; the eluent system must be optimized for good separation. |

| Crystallization | Purification of solid products to high purity. | Requires a suitable solvent system for recrystallization. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment. | ¹H and ¹³C NMR are essential for confirming the structure and assessing the ratio of mono- to di-protected product. |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | Provides definitive evidence of the desired product's mass. |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis. | A quantitative method to determine the purity of the final product.[4][14] |

Orthogonal Deprotection Strategies: The Key to Stepwise Synthesis

The true power of mono-protected diamines is realized in the context of orthogonal protection strategies.[1][2][3][12] By choosing protecting groups that can be removed under different conditions, chemists can selectively unmask specific functional groups in a multi-step synthesis.

Caption: A generalized workflow demonstrating an orthogonal protection strategy.

Common orthogonal protecting group pairs include:

-

Boc (acid-labile) and Cbz (hydrogenolysis-labile): The Boc group is removed with acid (e.g., TFA), while the carboxybenzyl (Cbz) group is cleaved by catalytic hydrogenation.[8][11]

-

Boc (acid-labile) and Fmoc (base-labile): The fluorenylmethyloxycarbonyl (Fmoc) group is removed with a mild base like piperidine, making it orthogonal to the acid-labile Boc group.[8][11] This combination is extensively used in solid-phase peptide synthesis.[20][21]

The deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[5][11][22] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[11] It is important to consider that the tert-butyl cation generated can be a source of impurities through side reactions, and scavengers are sometimes added to mitigate this.[10]

Applications in Drug Discovery and Beyond

Mono-protected diamines are foundational building blocks in several areas of research and development:

-

Medicinal Chemistry and Drug Discovery: They are integral to the synthesis of a wide range of therapeutic agents, including enzyme inhibitors, receptor antagonists, and antiviral compounds.[14][23] Chiral mono-protected diamines are particularly valuable in asymmetric synthesis to produce enantiomerically pure drugs.[24][25][26][27][28]

-

Solid-Phase Peptide Synthesis (SPPS): Mono-Fmoc protected diamines are used to introduce diamine linkers into peptides, enabling the synthesis of cyclic peptides, peptide conjugates, and peptide-based diagnostics.[19][20][21][29]

-

Materials Science: These building blocks are used in the synthesis of functionalized polymers and dendrimers, where the controlled introduction of amino groups is essential for tuning the material's properties.

-

Asymmetric Catalysis: Chiral diamines, often prepared from their mono-protected precursors, serve as ligands for metal catalysts in a variety of asymmetric transformations.[25][26][27][28]

Conclusion: A Versatile and Enabling Technology

Mono-protected diamine building blocks represent a cornerstone of modern synthetic chemistry. The ability to selectively manipulate one of two amino functionalities provides a level of control that is essential for the efficient and elegant construction of complex molecular architectures. A thorough understanding of the principles of selective protection, purification, and orthogonal deprotection strategies is paramount for any researcher working in the fields of drug discovery, peptide synthesis, and materials science. The continued development of novel and more efficient methods for the synthesis of these valuable reagents will undoubtedly continue to drive innovation in these and other scientific disciplines.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. Journal of Combinatorial Chemistry, 10(2), 267–273. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

O'Brien, P., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry, 16(44), 8533-8538. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

-

Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Combinatorial Science. [Link]

-

Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. PubMed. [Link]

-

Hahn, F., & Schepers, U. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ResearchGate. [Link]

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]

-

Katritzky, A. R., et al. (2001). Solid phase insertion of diamines into peptide chains. Journal of the Chemical Society, Perkin Transactions 1, (21), 2719–2725. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. [Link]

-

Wikipedia. Protecting group. [Link]

-

Córdova, A., et al. (2006). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Organic & Biomolecular Chemistry, 4(11), 2041-2047. [Link]

-

Rojas-Lima, S., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-66. [Link]

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

-

Ramón, D. J. (2016). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 45(19), 5244-5259. [Link]

-

Kappe, C. O., et al. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 17(15), 3794–3797. [Link]

-

Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

-

Kim, Y.-A., et al. (2003). Efficient Synthesis and Characterization of Monoprotected Symmetrical Poly(Ethylene Glycol) Diamine. Bioconjugate Chemistry, 14(3), 543–548. [Link]

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). [Link]

-

University of Bristol. Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Peters, S., et al. (1992). Synthesis of mono- and disaccharide amino-acid derivatives for use in solid phase peptide synthesis. Carbohydrate research, 232(1), 1-14. [Link]

-

Rojas-Lima, S., et al. (2017). Yields and purities on mono-Boc protection of diamines (1a-9a). ResearchGate. [Link]

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Taylor & Francis Online. [Link]

-

Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. ResearchGate. [Link]

-

Wille, K., & Kaiser, M. (2013). Selective Mono-Boc-Protection of Bispidine. Molbank, 2013(3), M794. [Link]

- Bradley, M., & Stetsenko, D. A. (1999). Synthesis of diamines.

-

ResearchGate. Monoprotected diamines 1(1–32) used for the scope and limitation.... [Link]

-

Rojas-Lima, S., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

-

Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. [Link]

-

Rojas-Lima, S., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-66. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. BOC deprotection [ms.bzchemicals.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Synthesis of mono- and disaccharide amino-acid derivatives for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lifechemicals.com [lifechemicals.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 26. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of Bifunctional Linkers in Modern Drug Discovery: The Case of N-Boc-2,2'-(ethylenedioxy)diethylamine

Author's Note: The initial query for "Boc-eda-ET HCl" did not correspond to a standard, widely documented chemical entity. The following guide focuses on a structurally and functionally representative analogue, N-Boc-2,2'-(ethylenedioxy)diethylamine (also known as Boc-NH-PEG2-NH2), a cornerstone bifunctional linker in medicinal chemistry. This molecule exemplifies the principles of linkerology that are central to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Abstract

In the landscape of targeted therapeutics, the linker is not a passive connector but a critical component that dictates solubility, stability, and overall efficacy. This guide provides an in-depth examination of N-Boc-2,2'-(ethylenedioxy)diethylamine, a heterobifunctional linker featuring a hydrophilic polyethylene glycol (PEG) spacer. We will explore its physicochemical properties, strategic role in medicinal chemistry, and provide validated, step-by-step protocols for its manipulation, including Boc-group deprotection and subsequent amide bond formation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage such linkers in the design of next-generation pharmaceuticals.

Introduction: The Central Role of Heterobifunctional Linkers

Modern drug design has increasingly shifted towards multi-component molecules capable of unprecedented specificity and potency. Modalities like ADCs and PROTACs rely on a tripartite structure: a targeting moiety, a payload or effector, and a linker that joins them. The choice of linker is a critical determinant of success.

N-Boc-2,2'-(ethylenedioxy)diethylamine is a quintessential example of a heterobifunctional linker.[1][] Its design incorporates two key features:

-

Orthogonal Reactivity: It possesses two different amine functional groups. One is a primary amine (-NH2) ready for immediate conjugation, while the other is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group.[1] This Boc group is stable under many reaction conditions but can be cleanly removed under acidic conditions, allowing for sequential, controlled conjugation steps.[3][4]

-

Physicochemical Modification: The short, discrete PEG spacer (a dioxaoctane chain) imparts hydrophilicity.[1] This is a crucial attribute, as it can improve the aqueous solubility and pharmacokinetic properties of the final conjugate, preventing aggregation and improving bioavailability.[1]

This combination of controlled reactivity and property modulation makes such linkers indispensable tools for connecting disparate chemical entities with precision.[5][6]

Physicochemical & Structural Data

A thorough understanding of a linker's properties is foundational to its effective use.

Table 1: Properties of N-Boc-2,2'-(ethylenedioxy)diethylamine

| Property | Value | Source |

| CAS Number | 153086-78-3 | [1][5][7] |

| Molecular Formula | C₁₁H₂₄N₂O₄ | [1][5][7] |

| Molecular Weight | 248.32 g/mol | [1][5][7] |

| Appearance | Liquid | [7] |

| Density | ~1.046 g/mL at 20 °C | [7] |

| Purity | ≥95.0% | [5] |

| Synonyms | Boc-NH-PEG2-NH2, N-(tert-Butoxycarbonyl)-3,6-dioxa-1,8-octanediamine | [1] |

Diagram 1: Chemical Structure

Caption: Structure of N-Boc-2,2'-(ethylenedioxy)diethylamine.

Core Applications in Medicinal Chemistry

The true utility of this linker is demonstrated in its application. It serves as a modular building block for constructing complex therapeutic agents.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[8][9] The linker is a critical component, as its length and composition determine the geometry of the ternary complex (Target-PROTAC-Ligase), which is essential for efficient ubiquitination.

Boc-NH-PEG2-NH2 is an ideal starting point for PROTAC linker synthesis.[8][9][10]

-

The primary amine can be coupled to the carboxylic acid of a warhead (targeting moiety) or an E3 ligase ligand.

-

Following this coupling, the Boc group is removed to reveal a new primary amine.

-

This newly exposed amine is then coupled to the second component (the E3 ligase ligand or warhead, respectively), completing the PROTAC structure.

Diagram 2: Role in a Generic PROTAC

Caption: Schematic of a PROTAC molecule.

Antibody-Drug Conjugates (ADCs) and Bioconjugation

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's role here is to ensure the payload remains securely attached in circulation but is released upon internalization into the target cell. While cleavable linkers are common, non-cleavable linkers built from scaffolds like Boc-NH-PEG2-NH2 are also used. The PEG element can help mitigate aggregation issues that may arise from conjugating hydrophobic payloads to the antibody. The synthetic strategy is similar to that for PROTACs, where the linker is sequentially attached to the payload and then to a reactive handle on the antibody.

Key Experimental Protocols

The following protocols are self-validating systems, providing clear causality for each step. They are foundational workflows for any scientist utilizing this linker.

Protocol 1: Boc Group Deprotection (Acidic Hydrolysis)

Objective: To selectively remove the Boc protecting group to reveal the primary amine for subsequent conjugation.

Mechanism: The deprotection is a carbamate hydrolysis initiated by protonation of the carbonyl oxygen by a strong acid (e.g., TFA or HCl).[3][11] This weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes to release CO₂ and the free amine.[3][11] The final product is typically the amine salt.[3]

Materials:

-

N-Boc-2,2'-(ethylenedioxy)diethylamine

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add TFA (5-10 equiv) dropwise with stirring. Alternatively, add 4M HCl in dioxane (5-10 equiv).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is generally rapid.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup & Isolation:

-

Concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess acid.

-

Add cold diethyl ether to the residue to precipitate the amine salt (either trifluoroacetate or hydrochloride).

-

Isolate the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum. The product is typically a white or off-white solid.

-

Protocol 2: Amide Bond Formation (EDC/HOBt Coupling)

Objective: To couple the free primary amine of the deprotected linker to a carboxylic acid-containing molecule.

Mechanism: This is a classic peptide coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is prone to racemization and side reactions. The additive, N-hydroxybenzotriazole (HOBt), intercepts this intermediate to form a more stable HOBt-ester.[12][13] The primary amine from the linker then attacks this activated ester to form the stable amide bond.[12]

Materials:

-

Deprotected linker amine salt (from Protocol 1) (1.1 equiv)

-

Carboxylic acid-containing molecule (1.0 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dimethylformamide (DMF) or DCM

-

Standard aqueous workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the deprotected amine salt (1.1 equiv) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Activation & Coupling:

-

Add EDC·HCl (1.2 equiv) portion-wise to the mixture.

-

Add DIPEA (2.5 equiv) dropwise. The base is crucial to neutralize the amine salt and facilitate the reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]

-

Aqueous Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide-linked conjugate.[12]

-

Diagram 3: Experimental Workflow

Caption: Workflow from protected linker to final conjugate.

Conclusion

N-Boc-2,2'-(ethylenedioxy)diethylamine is more than a simple molecule; it is a strategic tool that embodies key principles of modern medicinal chemistry. Its orthogonally protected functional groups and integrated hydrophilic spacer provide chemists with the precise control needed to construct sophisticated, multi-component therapeutics. The validated protocols provided herein offer a reliable foundation for the application of this and similar bifunctional linkers, empowering researchers to build the targeted therapies of the future with greater efficiency and success.

References

-

An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 187201, N-BOC-ethylenediamine. Available at: [Link]

-

Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available at: [Link]

- Vertex AI Search. Amine to Amide (EDC + HOBt) - Common Organic Chemistry.

Sources

- 1. biochempeg.com [biochempeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. ≥95.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

Foreword: Clarifying the Nomenclature of "Boc-eda-ET hcl"

An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-2-aminoethanethiol Hydrochloride (Boc-Cysteamine HCl)

The term "Boc-eda-ET hcl" presents a degree of chemical ambiguity. While "Boc" clearly refers to the tert-butoxycarbonyl protecting group and "hcl" to the hydrochloride salt, the "eda-ET" portion can be interpreted in several ways. Based on common chemical acronyms and available reagents, this guide will focus on the most probable and widely utilized compound: N-(tert-Butoxycarbonyl)-2-aminoethanethiol hydrochloride . In this context, "ET" signifies ethanethiol. This molecule is a cornerstone reagent for introducing a protected amine and a reactive thiol group in multi-step organic synthesis and bioconjugation.

For clarity, this guide distinguishes between the primary compound and other possible interpretations:

-

Primary Subject: N-(tert-Butoxycarbonyl)-2-aminoethanethiol HCl (Boc-NH-(CH₂)₂-SH·HCl)

-

Alternative Interpretation 1: tert-Butyl N-[2-(ethylamino)ethyl]carbamate HCl (Boc-NH-(CH₂)₂-NH(Et)·HCl)[1]

-

Alternative Interpretation 2: tert-Butyl N-(2-aminoethyl)carbamate HCl (Boc-NH-(CH₂)₂-NH₂·HCl)[2][3]

This document will proceed with an in-depth analysis of the primary subject, providing researchers, scientists, and drug development professionals with the technical and practical information required for its effective use.

Part 1: Core Physicochemical Properties

N-(tert-Butoxycarbonyl)-2-aminoethanethiol, also known as Boc-cysteamine, is a bifunctional linker molecule.[4][5] The hydrochloride salt enhances its stability and handling characteristics as a solid. The core data for the hydrochloride salt and its free base form are summarized below.

Table 1: Physicochemical Data for Primary Subject Compound

| Property | N-(tert-Butoxycarbonyl)-2-aminoethanethiol (Free Base) | N-(tert-Butoxycarbonyl)-2-aminoethanethiol HCl (Salt) |

| Synonyms | Boc-Cysteamine, tert-Butyl N-(2-mercaptoethyl)carbamate | Boc-Cysteamine Hydrochloride |

| Molecular Formula | C₇H₁₅NO₂S[4][5] | C₇H₁₅NO₂S·HCl |

| Molecular Weight | 177.27 g/mol [4][5] | 213.73 g/mol |

| CAS Number | 67385-09-5[4][5] | Not consistently available; refers to parent compound |

| Appearance | Tan or yellow, low melting solid/liquid[4] | White to off-white solid |

| Boiling Point | 68 °C @ 0.3 mmHg[6] | Not Applicable |

| Density | ~1.049 g/mL at 20 °C[6] | Not Applicable |

Table 2: Data for Alternative Chemical Interpretations

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| tert-Butyl N-[2-(ethylamino)ethyl]carbamate HCl | C₉H₂₁ClN₂O₂ | 224.73[1][7] | 53413815[1] |

| tert-Butyl N-(2-aminoethyl)carbamate HCl | C₇H₁₇ClN₂O₂ | 196.68[3] | 187200[3] |

Part 2: The Dual-Functionality Framework: Boc Protection and Thiol Reactivity

The utility of Boc-cysteamine HCl is rooted in its two distinct functional moieties, which can be addressed with orthogonal chemistry.

The Boc (tert-Butoxycarbonyl) Protecting Group

The Boc group serves as a robust protecting group for the primary amine. Its critical function is to render the amine nucleophile inert during reactions targeting other parts of a molecule.[8] This prevents unwanted side reactions, such as the amine acting as a nucleophile when the thiol is intended to be the sole reactant.

Causality of Use : The Boc group is chosen for its stability under a wide range of conditions, including those that are basic, nucleophilic, or reductive. However, it can be removed cleanly and efficiently under acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the free amine without damaging other sensitive functional groups like esters or amides.[8] This selective deprotection is a cornerstone of multi-step peptide synthesis and complex molecule assembly.[8]

The Thiol (Sulfhydryl) Group